4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is categorized under heterocyclic compounds, specifically pyrazoles, which are known for their biological activity. Its molecular formula is , and it has a molecular weight of 320.31 g/mol .
This compound can be synthesized through various chemical methods and is classified primarily as a heterocyclic organic compound. Its structure features a pyrazole ring substituted with trifluoromethyl and cyano groups, along with a piperidine moiety. This structural arrangement contributes to its pharmacological properties, making it a candidate for further research in drug development .
The synthesis of 4-cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole can involve several steps, typically starting from commercially available precursors. One common method includes the reaction of appropriate phenyl and piperidine derivatives with cyanoacetic acid followed by cyclization to form the pyrazole ring.
The synthesis may utilize techniques such as:
Detailed reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The compound's structure consists of:
The structural representation can be visualized using molecular modeling software, showing bond lengths and angles that conform to standard organic chemistry principles .
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as solvent effects and temperature control.
The mechanism of action for this compound is linked to its interaction with biological targets, particularly in the central nervous system and metabolic pathways. It is hypothesized to modulate receptor activity or enzyme function related to metabolic syndromes and cognitive disorders.
Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in disease processes, although specific data on this compound's mechanism remains limited .
Relevant data on melting point, boiling point, and specific heat capacities would be beneficial for practical applications but are not extensively documented in available literature .
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole has potential applications in:
Research continues into its efficacy and safety profile, aiming to establish a clearer understanding of its potential therapeutic roles .
The synthesis of 4-cyano-1-phenyl-5-(piperidin-1-yl)-3-(trifluoromethyl)pyrazole relies on precise cyclocondensation reactions to achieve regiocontrol. Claisen condensation between ketones and diethyl oxalate yields α-ketoester intermediates, which undergo cyclization with arylhydrazines under reflux conditions. This method is particularly effective for introducing the 3-trifluoromethyl group early in the synthesis, leveraging the electron-withdrawing nature of CF₃ to direct regioselectivity [1] [3].
Alternative pathways include iron-catalyzed cyclizations of diarylhydrazones with 1,2-diols under ligand-free conditions. This approach uses Fe(NO₃)₃·9H₂O (5 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant, achieving yields >80% while tolerating ester, nitrile, and aryl halide functional groups [8]. The reaction proceeds via in situ oxidation of diols to hydroxycarbonyls, followed by hydrazone condensation and dehydrogenative aromatization.
Table 1: Cyclocondensation Strategies for Pyrazole Core Assembly
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Claisen-Hydrazination | EtOH reflux, 12–24h | High (C3-CF₃) | 56–70% |
Fe(III)-Catalyzed | Fe(NO₃)₃/TBHP, solvent-free, 80°C | Moderate to high | 75–85% |
Silver-Mediated [3+2] | Ag₂O, CH₃CN, rt, 3h | High | 65–78% |
For tricyclic variants, ketones are first α-acylated to form 1,3-diketoesters, followed by cyclization with hydrazines. This route enables the construction of dihydroindeno[1,2-c]pyrazole scaffolds, where the planar tricyclic system enhances CB2 receptor affinity [1] [3].
Palladium-catalyzed couplings enable N-arylation at the pyrazole C1 position. Using tBuBrettPhos as a ligand, aryl triflates couple with 3-trifluoromethylpyrazoles at 80°C in toluene, achieving >90% conversion. This method is critical for installing the 1-phenyl group in the target compound while preserving the acid-sensitive 4-cyano substituent [8].
Copper-mediated cyanation introduces the C4-cyano group via Rosenmund-von Braun reaction. Substituting the 4-bromo precursor with CuCN in DMF at 150°C affords the nitrile in 60–70% yield. Alternatively, Pd₂(dba)₃/xantphos catalyzes cyanation using Zn(CN)₂ under milder conditions (100°C), minimizing decomposition of the trifluoromethyl group [10].
Table 2: Key Cross-Coupling Modifications
Reaction Type | Catalyst System | Key Functionalization | Compatibility Notes |
---|---|---|---|
N-Arylation | Pd(OAc)₂/tBuBrettPhos | C1-phenyl installation | Tolerates CN, CF₃ |
C4-Cyanation | CuCN or Pd₂(dba)₃/Zn(CN)₂ | Cyano group introduction | Avoids acidic conditions |
C5-Amination | CuI/L-quebrachitol | Piperidine substitution | Chemoselective for NH-free pyrazoles |
C5 amination with piperidine employs copper(I) iodide with L-quebrachitol as a chiral ligand. This SNAr reaction proceeds efficiently at 100°C in DMSO, exploiting the activation by the C3-CF₃ group. Notably, competing hydrolysis is suppressed by molecular sieves [8] [10].
Carbon-11 radiolabeling targets the piperidine nitrogen or 4-cyano group for PET imaging of cannabinoid receptor distribution. For N-¹¹CH₃ piperidine derivatives, [¹¹C]methyl triflate reacts with the piperidine nitrogen in acetone at 40°C (2 min), achieving radiochemical yields of 40–50% and >98% purity. This method is facilitated by the electron-rich nitrogen adjacent to the pyrazole ring [1] [9].
Alternative approaches involve ¹¹C-cyanation of 4-bromopyrazoles using [¹¹C]CuCN generated in situ from K¹¹CN. This requires Pd(0) catalysts and microwave heating (150°C, 5 min), with decay-corrected yields of 15–20%. While lower yielding than N-methylation, this path directly verifies the integrity of the C4 position in vivo [4] [9].
Quality control employs radio-HPLC with C18 columns, using ethanol/water gradients to detect radiochemical impurities at <1.5%. Molar activities exceed 75 GBq/μmol, suitable for receptor occupancy studies [1].
Mechanochemistry enables waste reduction and rapid access to pyrazole cores. Ball-milling (30 Hz, stainless steel jars) of hydrazine hydrochlorides, β-ketoesters, and trifluoroacetophenone derivatives for 20–40 minutes affords 3-trifluoromethylpyrazoles in 85–92% yield. This method eliminates solvent use and reduces reaction times from hours to minutes [8].
For the 4-cyano-5-piperidinyl target, a one-pot sequential protocol is employed:
This cascade achieves 70% overall yield with stoichiometric reagents, avoiding purification of intermediates. The method is scalable to 50g with identical efficiency [8].
Advantages over solution-phase:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: